Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

tert-butyl N-(4-bromothiazol-2-yl)carbamate structure
944804-88-0 structure
商品名:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS番号:944804-88-0
MF:C8H11BrN2O2S
メガワット:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
    • tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
    • tert-butyl (4-bromothiazol-2-yl)carbamate
    • tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
    • QC-6441
    • t-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
    • (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
    • 2-(Boc-amino)-4-bromothiazole
    • CM10833
    • FCH1402824
    • SY045933
    • AX8158298
    • AB0027805
    • ST24031809
    • W9687
    • C2015
    • ter
    • 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
    • tert-butyl N-(4-bromothiazol-2-yl)carbamate
    • DTXSID00668689
    • 944804-88-0
    • SB40144
    • A859403
    • SCHEMBL1744171
    • AKOS015834976
    • MFCD11111844
    • FT-0646750
    • GS-4198
    • AMY28982
    • Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
    • CS-M3527
    • Tert-Butyl4-Bromothiazol-2-Ylcarbamate
    • MDL: MFCD11111844
    • インチ: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
    • InChIKey: OVRIFGLINJVMLO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 277.97200
  • どういたいしつりょう: 277.972
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 79.5

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.595
  • ようかいど: 極微溶性(0.27 g/l)(25ºC)、
  • PSA: 79.46000
  • LogP: 3.32560
  • じょうきあつ: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate セキュリティ情報

tert-butyl N-(4-bromothiazol-2-yl)carbamate 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC50-5G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
5g
¥ 2,376.00 2023-04-12
Chemenu
CM189720-5g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
5g
$458 2021-08-05
eNovation Chemicals LLC
Y1125265-25g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
25g
$1340 2024-07-28
eNovation Chemicals LLC
Y1125265-1g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
1g
$150 2024-07-28
abcr
AB436739-250 mg
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; .
944804-88-0 95%
250MG
€95.30 2023-07-18
ChemScence
CS-M3527-10g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
10g
$712.0 2022-04-26
Chemenu
CM189720-1g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
1g
$173 2021-08-05
ChemScence
CS-M3527-100mg
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
100mg
$19.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13390-1g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 95%
1g
¥192.0 2023-09-06
eNovation Chemicals LLC
Y1006991-10G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
10g
$295 2024-07-21

tert-butyl N-(4-bromothiazol-2-yl)carbamate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ;  5 min
リファレンス
Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses
, United States, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
リファレンス
Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ;  5 min
リファレンス
Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents
, United States, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
リファレンス
Preparation of aminoheteroaryl compounds and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor
Wang, Beilei; Wu, Jiaxin; Wu, Yun; Chen, Cheng; Zou, Fengming; et al, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 0 °C → rt
リファレンス
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Water
リファレンス
Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation
Shukla, Nikunj M.; Chan, Michael; Lao, Fitzgerald S.; Chu, Paul J.; Belsuzarri, Masiel; et al, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.3 Reagents: Water
リファレンス
Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 85 °C
リファレンス
Preparation of galactosides inhibitor of galectins
, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 Solvents: Water ;  0 °C → rt; 12 h, rt
リファレンス
Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
リファレンス
Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles
Havel, Stepan; Khirsariya, Prashant; Akavaram, Naresh; Paruch, Kamil ; Carbain, Benoit, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

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Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
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清らかである:99%
はかる:25g
価格 ($):584.0